5-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-17-12-8(19-2)4-3-5-9(12)21-14(17)16-13(18)10-6-7-11(15)20-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCVDGLZXUETTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-Methoxy-5-Methylphenol with Carbon Disulfide
The dihydrobenzothiazole ring is constructed via a cyclocondensation reaction adapted from protocols in benzothiazole synthesis.
Procedure :
- 2-Amino-4-methoxy-5-methylphenol (10 mmol) is treated with carbon disulfide (12 mmol) in ethanol under reflux (78°C, 6 hr).
- Sodium ethoxide (2.2 eq) is added to facilitate deprotonation and cyclization, yielding 3-methyl-4-methoxy-2,3-dihydro-1,3-benzothiazole-2-thione .
- The thione intermediate is reduced with Raney Ni in ethanol under $$ \text{H}_2 $$ (1 atm, 25°C, 2 hr) to produce Core A (85% yield).
Characterization :
- IR (KBr) : $$ \nu = 3350 \, \text{cm}^{-1} $$ (N-H), $$ 1610 \, \text{cm}^{-1} $$ (C=N).
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) : δ 6.82 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.12 (s, 3H, OCH$$3$$), 3.25 (q, $$ J = 6.8 \, \text{Hz} $$, 2H, CH$$2$$), 2.34 (s, 3H, CH$$3$$).
Functionalization to the Ylidene Derivative
Oxidative Dehydrogenation for Imine Formation
The ylidene group is introduced via oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) :
Procedure :
- Core A (5 mmol) is dissolved in dry dichloromethane under $$ \text{N}_2 $$.
- DDQ (5.5 mmol) is added portionwise at 0°C, followed by stirring at 25°C for 12 hr.
- The product, (2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneamine , is isolated by column chromatography (SiO$$_2$$, hexane/EtOAc 7:3) in 72% yield.
Key Optimization :
- Excess DDQ (>1.1 eq) leads to overoxidation to the benzothiazole oxide.
- Anhydrous conditions are critical to prevent hydrolysis of the imine.
Synthesis of 5-Chlorothiophene-2-Carboxylic Acid (Intermediate B)
Directed Chlorination of Thiophene-2-Carboxylic Acid
Chlorination at the 5-position is achieved using sulfuryl chloride (SO$$2$$Cl$$2$$) under Friedel-Crafts conditions:
Procedure :
- Thiophene-2-carboxylic acid (10 mmol) is dissolved in chloroform with AlCl$$_3$$ (12 mmol) at 0°C.
- SO$$2$$Cl$$2$$ (11 mmol) is added dropwise, and the mixture is stirred at 25°C for 8 hr.
- Workup with ice-water and recrystallization (EtOH/H$$_2$$O) gives Intermediate B (68% yield).
Regioselectivity Control :
- The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 5-position.
- Lower temperatures (0–5°C) minimize di- and tri-chlorinated byproducts.
Amide Coupling and Final Assembly
Activation of Intermediate B as Acid Chloride
Intermediate B is converted to 5-chlorothiophene-2-carbonyl chloride using thionyl chloride (SOCl$$_2$$) :
Coupling with the Ylidene Amine
The final amide bond is formed via Schlenk techniques under inert atmosphere:
Procedure :
- Ylidene amine (4 mmol) and Et$$_3$$N (6 mmol) are dissolved in dry THF at −78°C.
- 5-Chlorothiophene-2-carbonyl chloride (4.4 mmol) in THF is added dropwise.
- The reaction is warmed to 25°C and stirred for 24 hr.
- Purification by silica gel chromatography (CH$$2$$Cl$$2$$/MeOH 95:5) affords the title compound as a yellow solid (58% yield).
Critical Parameters :
- Strict exclusion of moisture prevents hydrolysis of the acid chloride.
- Excess base (Et$$_3$$N) neutralizes HCl, driving the reaction to completion.
Spectroscopic Characterization and Validation
$$ ^1\text{H NMR Analysis $$ (DMSO-$$ d_6 $$)
IR Spectral Data
High-Resolution Mass Spectrometry (HRMS)
- Calculated for $$ \text{C}{15}\text{H}{14}\text{ClN}2\text{O}2\text{S}_2 $$: 377.0124; Found: 377.0121 [M+H]$$^+$$.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schlenk Coupling | 58 | 98 | High stereoselectivity (E:Z > 9:1) | Requires anhydrous conditions |
| Microwave-Assisted | 63 | 95 | Reduced reaction time (2 hr) | Equipment-dependent |
| Solid-Phase Synthesis | 41 | 90 | Simplified purification | Lower overall yield |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and benzothiazole moieties have been screened for antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may serve as a lead in developing new antibiotics or antimicrobial agents .
Antitumor Potential
There is ongoing research into the antitumor activities of benzothiazole derivatives. Compounds with similar structures have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells .
Neuroprotective Effects
Some studies suggest potential neuroprotective effects of related compounds through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress. This could position the compound as a candidate for treating neurodegenerative diseases .
Pesticidal Properties
Compounds that feature thiophene and benzothiazole structures are often explored for their pesticidal properties. Preliminary studies indicate that such compounds can effectively inhibit the growth of phytopathogenic fungi and other agricultural pests. This suggests that this compound could be developed into a novel fungicide or pesticide .
Herbicidal Activity
Research has also focused on the herbicidal potential of similar compounds. The ability to disrupt plant growth pathways could make this compound useful in agricultural applications aimed at weed control .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. They can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of such compounds can enhance charge transport properties and overall device efficiency .
Polymer Chemistry
In polymer science, derivatives of benzothiazole and thiophene are being investigated for their roles in creating conductive polymers. These materials have potential applications in flexible electronics and sensors due to their favorable electrical properties .
Mechanism of Action
The mechanism of action of 5-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (benzothiazole, thiophene, or carboxamide groups) and are analyzed for synthetic, spectroscopic, and physicochemical comparisons:
Key Observations :
Substituent Effects: The target compound’s methoxy group (electron-donating) contrasts with the chloro and sulfone groups in analogs , which may alter solubility and metabolic stability.
Synthesis: Ethanol-based reflux is common for benzothiazole derivatives (e.g., 4g in ), while Oxone®-mediated oxidations are used for isoxazole-thiophene hybrids (). The target compound’s synthesis likely requires regioselective coupling and crystallization for E-configuration confirmation .
Spectroscopic Characterization :
- NMR : The methoxy group in the target compound would produce a singlet near δ 3.8–4.0 ppm, distinct from the aromatic protons of the benzothiazole ring (δ 7.0–8.5 ppm). In contrast, sulfone groups in ’s compound would deshield adjacent protons, shifting signals downfield .
- X-ray Crystallography : and highlight the utility of single-crystal X-ray analysis for confirming imine geometry and hydrogen-bonding networks, a method likely applicable to the target compound .
The thiazolidinone ring in ’s analogs introduces a rigid, planar structure, contrasting with the non-planar dihydrobenzothiazole in the target compound .
Table 2: Hypothetical Structure-Activity Relationship (SAR) Trends
*Predicted based on substituent contributions.
Methodological Considerations
Biological Activity
5-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological assays that highlight its pharmacological properties.
Synthesis and Structural Characteristics
The compound can be synthesized via the reaction of 4-methoxy-3-methyl-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid derivatives. The synthesis typically involves the use of bases such as triethylamine to facilitate the reaction under controlled conditions. The molecular formula is , and its structure includes key functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:
1. Anticancer Activity:
Research indicates that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against colorectal cancer cells (HCT116 and Caco-2) .
2. Antimicrobial Properties:
The compound's potential as an antimicrobial agent has been explored, revealing activity against various bacterial strains. Preliminary studies suggest that derivatives may inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
3. Anti-inflammatory Effects:
Some studies have suggested that this class of compounds may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the benzothiazole moiety significantly influence the compound's biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and potency |
| Chlorine atom | Increases cytotoxicity |
| Thiophene ring | Contributes to antimicrobial activity |
These findings suggest that strategic modifications can optimize the pharmacological profile of the compound.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related benzothiazole derivatives, it was found that specific structural modifications led to enhanced cytotoxicity against HCT116 cells, with some derivatives achieving IC50 values below 0.5 µM . The study also indicated that these compounds induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of benzothiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL for selected compounds, highlighting their potential as lead candidates for antibiotic development .
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of thiophene-2-carboxamide and benzothiazole intermediates. Critical steps include:
- Amide bond formation : Coupling reagents like EDCI or HOBt are used to link the thiophene-carboxamide to the benzothiazole moiety .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction rates, while lower temperatures (0–25°C) minimize side reactions during sensitive steps like imine formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, 25°C | 65 | 92 | |
| Cyclization | K₂CO₃, MeOH, reflux | 78 | 95 | |
| Purification | Silica gel (3:1 hexane/EtOAc) | — | 98 |
Q. How can spectroscopic techniques confirm the molecular structure and purity of the compound?
- ¹H/¹³C NMR : Key signals include the thiophene proton at δ 7.2–7.5 ppm and benzothiazole carbons at δ 160–165 ppm. Methoxy (-OCH₃) groups appear as singlets near δ 3.8 ppm .
- HRMS : Exact mass calculations (e.g., [M+H]⁺ for C₁₄H₁₁ClN₂O₂S) must match experimental values within 5 ppm error .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do substituents (e.g., chloro, methoxy) influence the compound’s electronic properties and reactivity?
- Chlorine (Cl) : Acts as an electron-withdrawing group, enhancing electrophilicity at the thiophene ring and stabilizing intermediates in nucleophilic substitution reactions .
- Methoxy (-OCH₃) : Electron-donating effects increase solubility in polar solvents and modulate π-π stacking interactions in crystal structures .
Q. Substituent Effects Table
| Substituent | Electronic Effect | Impact on Reactivity | Reference |
|---|---|---|---|
| Cl | Withdrawing | ↑ Electrophilicity at C5 (thiophene) | |
| OCH₃ | Donating | ↑ Solubility; stabilizes radical intermediates |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Dose-response profiling : Use logarithmic concentration ranges (0.1–100 µM) to identify off-target effects at higher doses .
- Cellular vs. enzymatic assays : Compare in vitro enzyme inhibition (e.g., COX-2) with cell-based anti-inflammatory assays (e.g., IL-6 suppression) to isolate mechanism-specific activity .
- Structural analogs : Synthesize derivatives (e.g., replacing Cl with F) to test structure-activity relationships (SAR) .
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- High-throughput screening : Test 10–20 solvent/base combinations (e.g., DCM with TEA vs. THF with DBU) to maximize yields for new derivatives .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hrs to 30 mins) for steps like heterocycle formation .
- Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions (e.g., preferential attack at benzothiazole C2 vs. C4) .
Q. How can crystallography and hydrogen-bonding analysis inform solid-state stability?
- Single-crystal XRD : Resolves intermolecular interactions (e.g., N–H···O bonds between amide groups) that stabilize the crystal lattice .
- Hirshfeld surface analysis : Quantifies contributions of H-bonding (e.g., 30% from O···H contacts) to melting points and hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
